
1-(3-Chlorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one is a heterocyclic compound that features an imidazolone core substituted with a 3-chlorophenyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chlorobenzylamine with methyl isocyanate under controlled conditions to form the imidazolone ring . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 1-(3-Chlorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolone derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed: The major products formed from these reactions include various substituted imidazolones, which can have different functional groups attached to the phenyl ring or the imidazolone core .
科学的研究の応用
1-(3-Chlorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism by which 1-(3-Chlorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
類似化合物との比較
1-(3-Chlorophenyl)piperazine: Shares the chlorophenyl group but has a different core structure.
1-(3-Trifluoromethylphenyl)piperazine: Similar in structure but with a trifluoromethyl group instead of chlorine.
2-(3-Chlorophenyl)-4,5-dihydro-1H-imidazole: Similar imidazole core but different substitution pattern.
Uniqueness: 1-(3-Chlorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
14058-92-5 |
|---|---|
分子式 |
C10H9ClN2O |
分子量 |
208.64 g/mol |
IUPAC名 |
3-(3-chlorophenyl)-4-methyl-1H-imidazol-2-one |
InChI |
InChI=1S/C10H9ClN2O/c1-7-6-12-10(14)13(7)9-4-2-3-8(11)5-9/h2-6H,1H3,(H,12,14) |
InChIキー |
SZPWVNHXLISZAS-UHFFFAOYSA-N |
正規SMILES |
CC1=CNC(=O)N1C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B13188648.png)

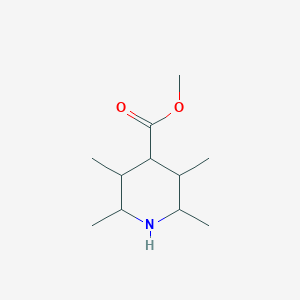
![3-[(2-Bromophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13188658.png)
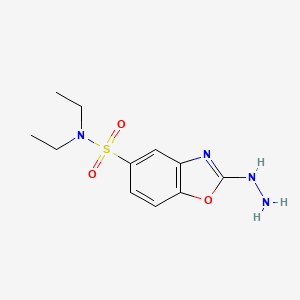
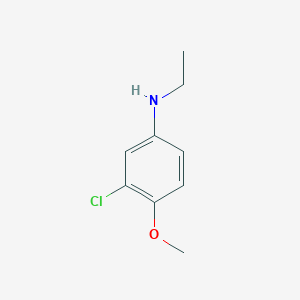
![4-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole](/img/structure/B13188661.png)

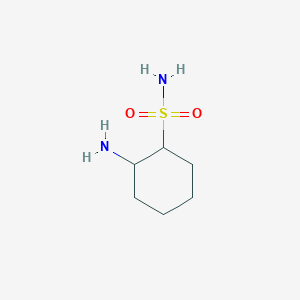

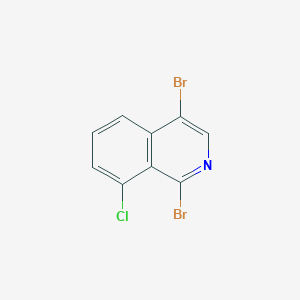

![methyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate](/img/structure/B13188713.png)
![1H,2H,3H,4H-Benzo[B]1,6-naphthyridin-10-amine](/img/structure/B13188714.png)
